4-Fluoroephedrone-d3 Hydrochloride
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Overview
Description
4-Fluoroephedrone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Fluoroephedrone, which is known for its stimulant properties. The compound has the molecular formula C10H10D3ClFNO and a molecular weight of 220.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroephedrone-d3 Hydrochloride typically involves the introduction of a deuterium atom into the 4-Fluoroephedrone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecule using deuterated reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroephedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Fluoroephedrone-d3 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of 4-Fluoroephedrone.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoroephedrone-d3 Hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by:
Molecular Targets: Binding to monoamine transporters such as dopamine, norepinephrine, and serotonin transporters.
Pathways Involved: Modulating the release and reuptake of neurotransmitters, leading to stimulant effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroephedrone: The non-deuterated version of the compound.
Ephedrine: A naturally occurring stimulant with similar pharmacological properties.
Methcathinone: A synthetic stimulant with structural similarities.
Uniqueness
4-Fluoroephedrone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying metabolic pathways and drug interactions with higher precision.
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3 |
InChI Key |
XBPLURLJIACOAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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